5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a phenyl group, and a 1,2,4-triazole ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the piperidine ring might undergo reactions typical of secondary amines, while the phenyl and triazole rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Molecular Stabilities and Anticancer Properties
A study explored the molecular stabilities, conformational analyses, and potential anticancer properties of benzimidazole derivatives, including compounds related to 5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. These compounds exhibit significant activity against cancer cells, attributing to their binding affinities and specific interactions within the cancer cell's molecular framework (Karayel, 2021).
Antimicrobial Activities
Research on new 1,2,4-triazole derivatives, including structures similar to the compound , has shown that they possess moderate to excellent antimicrobial activities. This includes activity against bacteria and fungi, highlighting their potential as novel antimicrobial agents (Bektaş et al., 2007).
Receptor Binding Studies
Another study focused on the binding properties of compounds, including those similar to this compound, to human dopamine D4 receptors. It examined structure-activity relationships to enhance understanding of the molecular interactions that confer high affinity and selectivity towards specific receptors, providing insights into the development of therapeutic agents (Rowley et al., 1997).
Fungicidal Activity
The synthesis and evaluation of related triazole compounds have demonstrated their effectiveness in fungicidal applications. These findings indicate the potential use of such compounds in agricultural practices to combat fungal infections in crops, showcasing their broad-spectrum fungicidal activities (Mao et al., 2013).
Antitubercular Agents
Compounds based on the core structure of 5-[1-(4-chloro-3-methoxyphenyl)piperidin-4-yl]-4-phenyl-2H-1,2,4-triazole-3(4H)-thione have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. The structure-activity relationship studies highlight the importance of lipophilicity in enhancing the biological activity, with significant activity demonstrated against Mycobacterium tuberculosis (Rishikesan et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to target the protein serine/threonine-protein kinase b-raf .
Mode of Action
Similar compounds have been found to inhibit monoacylglycerol lipase (magl), a key enzyme in the endocannabinoid system .
Biochemical Pathways
Inhibition of magl can affect the endocannabinoid system, which modulates multiple physiological processes including pain, inflammation, appetite, memory, and emotion .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-16-8-6-15(7-9-16)19(26)24-12-10-14(11-13-24)18-22-23-20(27)25(18)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLJRCBLVUNNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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